molecular formula C11H11FO3 B14250466 3-(4-Fluorophenyl)prop-2-en-1-yl methyl carbonate CAS No. 373362-11-9

3-(4-Fluorophenyl)prop-2-en-1-yl methyl carbonate

Cat. No.: B14250466
CAS No.: 373362-11-9
M. Wt: 210.20 g/mol
InChI Key: PLZXFLHTCJKIGU-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)prop-2-en-1-yl methyl carbonate is an organic compound that features a fluorinated aromatic ring attached to a prop-2-en-1-yl group, which is further linked to a methyl carbonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)prop-2-en-1-yl methyl carbonate typically involves the reaction of 3-(4-fluorophenyl)prop-2-en-1-ol with methyl chloroformate in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbonate ester. The general reaction scheme is as follows:

[ \text{3-(4-Fluorophenyl)prop-2-en-1-ol} + \text{Methyl chloroformate} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)prop-2-en-1-yl methyl carbonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond in the prop-2-en-1-yl group to a single bond, forming saturated derivatives.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) can be used for substitution reactions.

Major Products

    Oxidation: 3-(4-Fluorophenyl)propanoic acid or 3-(4-Fluorophenyl)propan-2-one.

    Reduction: 3-(4-Fluorophenyl)propyl methyl carbonate.

    Substitution: 3-(4-Methoxyphenyl)prop-2-en-1-yl methyl carbonate.

Scientific Research Applications

3-(4-Fluorophenyl)prop-2-en-1-yl methyl carbonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)prop-2-en-1-yl methyl carbonate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, leading to improved efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)prop-2-en-1-yl methyl carbonate
  • 3-(4-Bromophenyl)prop-2-en-1-yl methyl carbonate
  • 3-(4-Methoxyphenyl)prop-2-en-1-yl methyl carbonate

Uniqueness

3-(4-Fluorophenyl)prop-2-en-1-yl methyl carbonate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

373362-11-9

Molecular Formula

C11H11FO3

Molecular Weight

210.20 g/mol

IUPAC Name

3-(4-fluorophenyl)prop-2-enyl methyl carbonate

InChI

InChI=1S/C11H11FO3/c1-14-11(13)15-8-2-3-9-4-6-10(12)7-5-9/h2-7H,8H2,1H3

InChI Key

PLZXFLHTCJKIGU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)OCC=CC1=CC=C(C=C1)F

Origin of Product

United States

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